molecular formula C19H18N4O3S B2840088 N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-89-8

N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2840088
CAS No.: 872701-89-8
M. Wt: 382.44
InChI Key: CAJONWGCPCCBKQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule with the CAS Registry Number 872701-89-8 . This chemical entity has a molecular formula of C 19 H 18 N 4 O 3 S and a molecular weight of 382.44 g/mol . Its structure features a pyridazinone core linked to a pyridine ring and a 2,5-dimethoxyphenylacetamide group via a sulfanylacetamide bridge, making it a molecule of interest in various chemical and pharmacological research areas . The compound belongs to a class of nitrogen and sulfur-containing heterocycles, which are recognized as privileged structures in medicinal chemistry due to their broad spectrum of potential physiological activities . Specifically, pyridazinone derivatives are a significant focus in pharmaceutical research, as evidenced by patents covering their use in various therapeutic applications . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-25-14-5-7-17(26-2)16(10-14)21-18(24)12-27-19-8-6-15(22-23-19)13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJONWGCPCCBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 3-aminopyridine with appropriate reagents under controlled conditions.

    Coupling with 2,5-Dimethoxyphenyl Acetate: The intermediate is then coupled with 2,5-dimethoxyphenyl acetate in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Sulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfanylacetamide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound shares a common acetamide backbone with multiple analogs described in and . Key structural variations among these compounds include:

  • Aromatic substituents : The 2,5-dimethoxyphenyl group distinguishes it from analogs with chlorophenyl (e.g., 5f, 5l), fluorophenyl (5m), or unsubstituted phenyl groups (5k, 5i) .
  • Heterocyclic systems : The pyridazine-pyridin-3-yl system contrasts with imidazo[2,1-b]thiazole rings in –2 compounds and benzothiazole derivatives in .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound ID/Name Yield (%) Melting Point (°C) Molecular Formula Key Substituents
5k () 78 92–94 C30H30N6O2S 4-Methoxybenzylpiperazine, phenyl
5l () 72 116–118 C30H29ClN6O2S 4-Chlorophenyl, 4-methoxybenzyl
BG14260 () N/A N/A C23H21N5OS2 4-Methyl-2-(pyridin-3-yl)thiazol-5-yl
Target Compound (Inferred) N/A N/A ~C23H21N5O3S Pyridin-3-yl, 2,5-dimethoxyphenyl
  • Molecular Weight and Polarity : The 2,5-dimethoxyphenyl group may enhance solubility compared to chlorophenyl or fluorophenyl analogs due to increased electron-donating methoxy groups .

Functional Group Impact

  • Methoxy vs.
  • Heterocyclic Variations : The pyridazine-pyridin-3-yl system in the target compound may offer distinct π-π stacking interactions compared to imidazo[2,1-b]thiazole (–2) or benzothiazole () systems .

Patent Compounds ()

Benzothiazole-based analogs (e.g., EP3348550A1 compounds) differ significantly in core structure but retain acetamide linkages. For example:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide : Incorporates a trifluoromethyl group, enhancing metabolic stability compared to the target compound’s pyridazine system .
  • Biological Implications: Benzothiazoles are known for kinase inhibition, whereas pyridazine derivatives may target different enzymatic pathways .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • A dimethoxyphenyl group
  • A pyridazinyl moiety
  • A sulfanyl linkage

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory actions

The specific biological activities of this compound are still under investigation, but preliminary studies suggest promising results.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the pyridazine and sulfanyl groups may allow the compound to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Receptor Binding : The structural features may facilitate binding to specific receptors involved in signaling pathways related to inflammation and cancer progression.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of pyridazine compounds and their effects on cancer cell lines. The findings indicated that modifications in the substituents significantly influenced cytotoxicity against various cancer types. This compound was noted for its potential in selectively targeting cancer cells while sparing normal cells .

Antimicrobial Properties

Another research focused on the antimicrobial efficacy of similar compounds against bacterial strains. The results showed that compounds containing sulfanyl groups exhibited enhanced activity against resistant bacterial strains, suggesting that this compound could be effective in treating infections caused by multi-drug resistant organisms .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryReduces cytokine production in vitro

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity. 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection ensures >95% purity .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight and fragmentation patterns .

How can researchers design experiments to evaluate the in vitro biological activity of this compound against specific therapeutic targets?

Basic Research Question

  • Enzyme inhibition assays : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .
  • Cell-based assays : Assess cytotoxicity (MTT assay) and selectivity via dose-response curves (1–100 µM). Compare with structurally related compounds to identify SAR trends .

What advanced computational methods can predict the binding affinity and interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with free-energy calculations (MM/GBSA) .
  • Density Functional Theory (DFT) : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and binding stability .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess conformational stability .

How should researchers address contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question

  • Assay standardization : Compare buffer conditions (pH, ionic strength), cell lines, and endpoint measurements.
  • Structural validation : Confirm compound identity via X-ray crystallography (e.g., SHELX refinement) to rule out polymorphic effects .
  • Orthogonal assays : Use SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

What strategies are employed in crystallographic studies to determine the three-dimensional structure of this compound?

Advanced Research Question

  • Crystal growth : Optimize solvent evaporation (e.g., DMSO/EtOH mixtures) or vapor diffusion.
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : SHELXL-2018 refines positional and thermal parameters. Validate with R-factor convergence (<5%) and electron density maps .

In SAR studies, which functional groups of this compound are critical for modulating pharmacological activity?

Advanced Research Question

  • Pyridazine core : Essential for π-π stacking with hydrophobic pockets. Methyl or methoxy substitutions alter steric bulk and solubility .
  • Sulfanyl acetamide bridge : Modulating the sulfur atom’s oxidation state (sulfide → sulfone) impacts hydrogen bonding and bioavailability .
  • 2,5-Dimethoxyphenyl group : Methoxy positions influence target selectivity; para-substitutions may enhance metabolic stability .

How can researchers mitigate challenges in solubility and stability during formulation for in vivo studies?

Advanced Research Question

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Prodrug strategies : Introduce ester or phosphate groups at the acetamide moiety for improved pharmacokinetics .
  • Stability assays : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify vulnerable functional groups .

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